molecular formula C27H23NO7 B11119588 methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

methyl 4-{1-(furan-2-ylmethyl)-4-hydroxy-3-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate

Cat. No.: B11119588
M. Wt: 473.5 g/mol
InChI Key: CNONGDKJLFDDEA-GYHWCHFESA-N
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Description

Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including furan, benzofuran, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate typically involves multi-step organic reactions. One common approach is the cyclization of o-hydroxyacetophenones under basic conditions, followed by etherification and dehydrative cyclization . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan and benzofuran rings can be oxidized to form corresponding lactones or quinones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of lactones or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound’s furan and benzofuran moieties can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{1-[(furan-2-yl)methyl]-4-hydroxy-3-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate is unique due to its combination of furan, benzofuran, and pyrrole moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C27H23NO7

Molecular Weight

473.5 g/mol

IUPAC Name

methyl 4-[(3Z)-1-(furan-2-ylmethyl)-3-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-4,5-dioxopyrrolidin-2-yl]benzoate

InChI

InChI=1S/C27H23NO7/c1-15-12-19-13-18(9-10-21(19)35-15)24(29)22-23(16-5-7-17(8-6-16)27(32)33-2)28(26(31)25(22)30)14-20-4-3-11-34-20/h3-11,13,15,23,29H,12,14H2,1-2H3/b24-22-

InChI Key

CNONGDKJLFDDEA-GYHWCHFESA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC)O

Origin of Product

United States

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